6-Butyl-2,3-dimethylnaphthalene
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Overview
Description
6-Butyl-2,3-dimethylnaphthalene is an organic compound belonging to the naphthalene family. It is characterized by the presence of a butyl group at the 6th position and two methyl groups at the 2nd and 3rd positions on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2,3-dimethylnaphthalene can be achieved through various organic reactions. One common method involves the alkylation of 2,3-dimethylnaphthalene with butyl halides in the presence of a strong base, such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as aluminum chloride or zeolites may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Butyl-2,3-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, typically under controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Nitro-naphthalene, sulfonic acid derivatives.
Scientific Research Applications
6-Butyl-2,3-dimethylnaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 6-Butyl-2,3-dimethylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylnaphthalene: Lacks the butyl group, used in the synthesis of polyethylene naphthalate.
2,3-Dimethylnaphthalene: Similar structure but without the butyl group, used in organic synthesis.
6-Butyl-1,2-dimethylnaphthalene: Positional isomer with different substitution pattern.
Uniqueness
6-Butyl-2,3-dimethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group at the 6th position enhances its hydrophobicity and may influence its reactivity compared to other dimethylnaphthalene derivatives .
Properties
Molecular Formula |
C16H20 |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
6-butyl-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C16H20/c1-4-5-6-14-7-8-15-9-12(2)13(3)10-16(15)11-14/h7-11H,4-6H2,1-3H3 |
InChI Key |
YMMIQATXLXCOPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C=C(C(=C2)C)C |
Origin of Product |
United States |
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